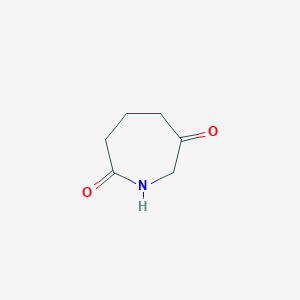

Azepane-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

azepane-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-2-1-3-6(9)7-4-5/h1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAJGDZHQQLFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepane-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start from cyclohexanone, which undergoes chlorination using phosphorus pentachloride to form 3,3-dichloroazepan-2-one. This intermediate is then treated with morpholine and subjected to acidic hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Azepane-2,6-dione undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone groups into alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional oxygen-containing functional groups, while reduction can produce azepane-2,6-diol .

Scientific Research Applications

Azepane-2,6-dione has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of neurological disorders and as antimicrobial agents.

Industry: The compound is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of azepane-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Azepane-2,6-dione with three structurally related dione-containing compounds, emphasizing pharmacological activity, pharmacokinetics (PK), and structural features.

Ergost-25-ene-3,6-dione,5,12-dihydroxy- (Steroidal Dione)

- Structure : A steroidal derivative with ketones at positions 3 and 6 and hydroxyl groups at 5 and 12.

- Activity : Demonstrated higher binding affinity (-9.8 kcal/mol) against BRCA1-associated breast cancer proteins than doxorubicin (-8.2 kcal/mol) in molecular docking studies .

- Key Difference : Unlike this compound’s compact lactam ring, this compound’s steroidal backbone may limit synthetic accessibility but enhances lipid membrane penetration.

Dihydroxypyrido-pyrazine-1,6-dione (Bicyclic Dione)

- Structure : A fused bicyclic system with pyrido and pyrazine rings and ketones at positions 1 and 6.

- Activity : Compound 46 (Table 7 in ) showed potent antiviral activity (EC₅₀ = 6 nM), attributed to its metal-binding azole substituents replacing traditional amide groups .

- PK : Improved metabolic stability due to reduced amide bond susceptibility, with representative compounds achieving >75% oral bioavailability in preclinical models .

Chromene-2,6-dione Derivatives (Fused Polycyclic Diones)

- Structure : Fused chromene rings with ketones at positions 2 and 6, often substituted with dihydroxyphenyl groups (e.g., compounds 82–95 in ).

- PK : Hydroxyl and phenyl substituents likely enhance water solubility but may reduce blood-brain barrier penetration compared to this compound’s less polar structure .

Comparative Data Table

Research Findings and Implications

- Structural Flexibility vs. Activity: this compound’s monocyclic structure offers synthetic versatility but may lack the target selectivity seen in bicyclic or steroidal diones .

- ADMET Trade-offs : While steroidal and chromene-diones benefit from natural product-like PK profiles, their structural complexity complicates large-scale synthesis compared to this compound .

- Unmet Potential: this compound’s lactam ring is understudied in the provided evidence; its integration with azole or hydroxyl groups (as in –3) could unlock novel bioactivities.

Biological Activity

Azepane-2,6-dione, also known as adipimide, is a seven-membered heterocyclic compound that exhibits a range of biological activities due to its unique structural features, particularly the presence of two ketone groups. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its two ketone groups, which contribute to its distinct chemical reactivity compared to other azepane derivatives. It appears as a white crystalline solid that is slightly soluble in water but soluble in organic solvents such as ethanol and acetone .

Target Interaction

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Seven-membered heterocycles are known for their diverse mechanisms of action, including enzyme inhibition and receptor binding .

Biochemical Pathways

This compound plays a significant role in biochemical processes. It interacts with enzymes and proteins involved in metabolic pathways, influencing cellular functions and potentially leading to therapeutic effects .

Pharmacological Effects

Research indicates that this compound and its derivatives have shown potential in various therapeutic areas:

- Antitumor Activity : A study on purine derivatives demonstrated that compounds similar to this compound exhibit nanomolar inhibitory potency against cancer cells, indicating potential antitumor efficacy .

- Antimicrobial Properties : Azepane analogs have been tested for antimicrobial activity against various pathogens. For instance, 1-phenyl-1H-benzo[b]azepine-2,5-dione showed considerable activity against fungal strains such as Fusarium solani and Aspergillus flavus .

Antimicrobial Activity

A study evaluated the antimicrobial effects of azepane derivatives against several bacterial strains using the cup plate method. The results indicated notable inhibition against Bacillus cereus, Staphylococcus aureus, and Escherichia coli, suggesting the compound's potential as an antimicrobial agent .

| Compound | Activity Against | Method Used |

|---|---|---|

| 1-Phenyl-1H-benzo[b]azepine-2,5-dione | F. Solani, A. Flavus | Cup plate method |

| This compound | B. Cereus, S. Aureus | Cup plate method |

Antitumor Efficacy

In vitro studies have demonstrated that azepane derivatives can induce apoptosis in cancer cell lines through mechanisms involving PARP inhibition. For example, a derivative was found to effectively reduce biosynthesis of poly (ADP-ribose) (PAR) in A549 lung cancer cells .

Q & A

Q. How should raw spectroscopic data be processed and presented in publications to meet journal standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.